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Tenalisib Drug Profile and Mechanism of Action

Tenalisib (RP6530) is a novel, orally available small molecule inhibitor characterized by its dual and
equipotent inhibition of the phosphoinositide 3-kinase (PI3K) delta () and gamma (y) isoforms, with
nanomolar inhibitory potency [1] [2]. These isoforms are predominantly expressed in cells of hematopoietic
origin, making them a strategic target in lymphoid malignancies. The PI3K pathway is a critical cellular
signaling node that regulates downstream events driving oncogenic processes, including cell proliferation,
migration, and survival [1]. Furthermore, a metabolite of Tenalisib, IN0385, is an inhibitor of salt-inducible
kinase 3 (SIK3), which may contribute to its overall anti-tumor activity, though this role in lymphomas is

still under investigation [3].

The diagram below illustrates the proposed mechanism of action for Tenalisib in T-cell lymphoma

pathogenesis.
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Clinical Trial Data and Efficacy

Clinical studies have primarily evaluated Tenalisib in patients with relapsed/refractory T-cell lymphomas,

demonstrating promising activity that forms the basis for its investigation in the front-line setting.

Table 1: Summary of Tenalisib Clinical Efficacy in Relapsed/Refractory T-Cell Lymphoma
(Monotherapy) [1] [2]
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. Median
) Prior ) Overall Complete )
Study Patient . Dosing Duration of
. Therapies . Response Response
Phase Population . Regimen Response
(Median) Rate (ORR) (CR) Rate
(Months)
Phase r/'r PTCL & 4 800 mg 45.7% 8.6% (3 4.9
I/lb CTCL (n=35 BID patients)
evaluable) (Fasting)
- PTCL 46.7% 20.0% (3 6.5
Subset (n=15) patients)
-CTCL 45.0% 0% 3.8

Subset (n=20)

Table 2: Safety Profile of Tenalisib Monotherapy (Pooled Data, n=58) [1] [2]

Most Frequent Treatment-Emergent

Most Frequent Grade =3

Categor
gory Adverse Events (TEAES) Related TEAEs
Any Grade Fatigue (45%), Nausea (reported in Transaminase elevation (21%)
combination therapy [3])
Related to Transaminase elevation (33%) Rash (5%), Hypophosphatemia
Tenalisib (3%)

Beyond monotherapy, Tenalisib has been studied in combination with other agents. A Phase I/II study
combining Tenalisib (800 mg BID) with the histone deacetylase (HDAC) inhibitor romidepsin in 33 patients
with 1/t T-cell lymphoma reported an ORR of 63.0%, with a CR rate of 25.9% and a median duration of

response of 5.03 months [3]. This synergistic combination demonstrates the potential of Tenalisib in multi-

agent regimens.

Proposed Protocol: Tenalisib with CHOP (T-CHOP) for

Front-Line PTCL
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The following protocol is synthesized from a withdrawn clinical trial (NCT05239910) that was designed to

evaluate T-CHOP in treatment-naive PTCL patients [4]. This can serve as a template for future study design.

1. Study Design

¢ Title: A Phase Il, Open-Label, Two-Arm Parallel Study of Tenalisib in Combination with CHOP (T-
CHOP) for Front-Line Treatment in Patients with Peripheral T-Cell Lymphoma (PTCL).
e Objective: To evaluate the efficacy and safety of two dose levels of Tenalisib in combination with
CHOP.
e Arms:
o Group 1: Tenalisib 400 mg orally, twice daily (BID) + standard CHOP.
o Group 2: Tenalisib 800 mg orally, twice daily (BID) + standard CHOP.

2. Patient Population (Key Eligibility Criteria)

¢ Inclusion Criteria:

Adults with histologically confirmed PTCL per WHO 2016 classification.
Treatment-naive patients who have not received prior systemic therapy for lymphoma.
Measurable disease per radiological or skin assessment.

ECOG Performance Status of 0-2.

Adequate bone marrow, liver, and renal function.

¢ Exclusion Criteria:

o Specific PTCL subtypes: ALK-positive ALCL; CD30+ PTCL eligible for brentuximab vedotin
(BV)-CHOP; extra-nodal NK/T-cell lymphoma; primary cutaneous ALCL or T-cell lymphoma with
only skin involvement.

o Known Central Nervous System (CNS) lymphoma involvement.

o Active, uncontrolled systemic infection.

o Significant cardiac disease.

o Active hepatitis B, hepatitis C, or HIV infection.

o Concurrent use of strong CYP3A4 inhibitors or inducers.

o

(e]

[¢]

[¢]

[e]

3. Treatment Schedule and Workflow The study is divided into three distinct phases, as shown in the

workflow below.

Combination Phase
(6 cycles of 21 days)
Tenalisib + CHOP

Run-in Period
(3 cycles of 21 days)
Tenalisib Monotherapy

Screening & Enrollment
(Confirm Eligibility)

Maintenance Phase
(Up to 1 year)
________ Tenalisib Monotherapy

Maintenance for patients
with CR or PR
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¢ Run-in Period (Cycle 1-3): Single-agent Tenalisib is administered for three 21-day cycles.

e Combination Phase (Cycle 4-9): Patients receive Tenalisib concurrently with standard intravenous
CHOP chemotherapy (Cyclophosphamide, Doxorubicin, Vincristine, Prednisolone) for six 21-day
cycles.

¢ Maintenance Phase: Patients achieving a Complete Response (CR) or Partial Response (PR) after
the combination phase continue with single-agent Tenalisib for up to one year.

4. Assessments and Endpoints

e Primary Efficacy Endpoint: Complete Response Rate (CRR) after the combination phase.

¢ Secondary Endpoints: Objective Response Rate (ORR), Progression-Free Survival (PFS), Overall
Survival (OS), Duration of Response (DoR), and safety profile.

o Safety Assessments: Continuous monitoring of Adverse Events (AEs), Serious AEs (SAES),
laboratory parameters (including liver function tests for transaminase elevation), and vital signs. AEs
are graded according to CTCAE (Common Terminology Criteria for Adverse Events) guidelines.

¢ Pharmacokinetic (PK) Assessments: Sparse or intensive PK sampling to characterize Tenalisib
exposure, particularly when co-administered with CHOP drugs.

Critical Application Notes for Researchers

¢ Clinical Trial Status: The primary front-line T-CHOP study (NCT05239910) referenced in this
protocol is listed as "WITHDRAWN" [4]. The reasons for withdrawal are not specified in the public
record. Therefore, this protocol should be viewed as a framework for future research rather than an
actively used clinical guideline.

¢ Dosing and Administration: The established Maximum Tolerated Dose (MTD) for Tenalisib
monotherapy is 800 mg BID taken under fasting conditions (at least 2 hours before and 1 hour
after food) [1]. A fed state was associated with increased Dose-Limiting Toxicities (DLTS) in early
studies.

o Safety Monitoring: Hepatic transaminase elevation (ALT/AST) is the most frequent and clinically
relevant Grade =3 adverse event [1] [2]. Protocols must include robust liver function monitoring and
clear guidelines for dose interruption, reduction, and management, which may include corticosteroids
[2].

e Combination Rationale: The combination of Tenalisib with romidepsin demonstrates strong
preclinical and clinical synergy, providing a validated rationale for exploring Tenalisib with other
mechanism classes like chemotherapy [3]. Biomarker analysis from earlier trials showed responding
tumors had marked downregulation of CD30, IL-31, and IL-32a, which could be explored as
correlative biomarkers in future T-CHOP studies [1].
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Conclusion

Tenalisib is a promising dual PI3K §/y inhibitor with demonstrated clinical activity in relapsed/refractory T-
cell lymphomas. The proposed T-CHOP regimen represents a rational strategy to improve outcomes in front-
line PTCL by integrating a targeted agent with standard chemotherapy. While the definitive clinical trial for
this combination was withdrawn, the available data on Tenalisib provides a strong foundation for its
continued investigation. Researchers developing clinical protocols should pay close attention to the
established safety profile, particularly hepatotoxicity, and consider the synergistic potential of Tenalisib with

other anti-lymphoma agents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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